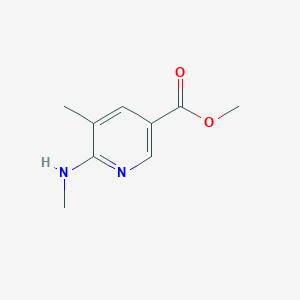

Methyl 5-methyl-6-(methylamino)nicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-methyl-6-(methylamino)nicotinate is a chemical compound with the molecular formula C9H12N2O2 It is a derivative of nicotinic acid and is characterized by the presence of a methyl group at the 5th position and a methylamino group at the 6th position on the nicotinate ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(methylamino)nicotinate typically involves the methylation of 5-methyl-6-aminonicotinic acid. The reaction is carried out under controlled conditions using methylating agents such as methyl iodide or dimethyl sulfate. The reaction is usually performed in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(methylamino)nicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce aminonicotinic acid derivatives.

Scientific Research Applications

Methyl 5-methyl-6-(methylamino)nicotinate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biological pathways and as a probe in biochemical studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(methylamino)nicotinate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.

Methyl 6-dimethylaminonicotinate: Another derivative of nicotinic acid with similar structural features.

Uniqueness

Methyl 5-methyl-6-(methylamino)nicotinate is unique due to the specific positioning of the methyl and methylamino groups on the nicotinate ring. This structural uniqueness may confer distinct chemical and biological properties, making it valuable for specific applications.

Biological Activity

Methyl 5-methyl-6-(methylamino)nicotinate (MMMN) is a compound that belongs to the class of nicotinic acid derivatives. Its biological activity has been the subject of various studies, focusing on its interactions with nicotinic acetylcholine receptors (nAChRs), potential neuroprotective effects, and implications in cognitive enhancement. This article provides a comprehensive overview of the biological activity of MMMN, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

MMMN is characterized by its unique structure, which includes a methyl ester group and a methylamino substitution on the nicotinic acid framework. The molecular formula is C9H12N2O2, with a molecular weight of approximately 180.20 g/mol. This structure is crucial for its interaction with biological systems.

Biological Mechanisms

1. Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

MMMN exhibits significant affinity for nAChRs, which are pivotal in neurotransmission and play a critical role in cognitive functions such as learning and memory. Studies have shown that compounds similar to MMMN can modulate receptor activity, leading to enhanced synaptic plasticity and improved cognitive performance in animal models .

2. Neuroprotective Effects

Research indicates that MMMN may possess neuroprotective properties. For instance, it has been suggested that nicotinic acid derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's . The mechanism is thought to involve the modulation of calcium influx through nAChRs, which influences cell survival pathways.

Case Studies

Several studies have explored the effects of MMMN on cognitive function:

-

Study 1: Cognitive Enhancement in Aging Models

In a controlled study involving aged rats, administration of MMMN resulted in significant improvements in memory retention and learning abilities compared to control groups. The study measured performance using the Morris water maze test, indicating enhanced spatial learning capabilities . -

Study 2: Neuroprotection Against Toxicity

Another investigation assessed the protective effects of MMMN against glutamate-induced neurotoxicity in cultured neurons. Results demonstrated that pre-treatment with MMMN significantly reduced cell death and oxidative stress markers, suggesting its potential as a neuroprotective agent .

Table 1: Summary of Biological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| nAChR Modulation | Enhances synaptic plasticity | |

| Cognitive Enhancement | Improved memory retention | |

| Neuroprotection | Reduces neuronal apoptosis |

Table 2: Pharmacokinetic Properties of MMMN

| Parameter | Value |

|---|---|

| Molecular Weight | 180.20 g/mol |

| Solubility | Soluble in organic solvents |

| Bioavailability | Moderate |

| Half-life | Approximately 2 hours |

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.20 g/mol |

IUPAC Name |

methyl 5-methyl-6-(methylamino)pyridine-3-carboxylate |

InChI |

InChI=1S/C9H12N2O2/c1-6-4-7(9(12)13-3)5-11-8(6)10-2/h4-5H,1-3H3,(H,10,11) |

InChI Key |

DYUCCDFBUJNNFF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1NC)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.